8-CHLORO-7-((3-METHYL-2-BUTENYL)OXY)-2,3-DIHYDROCYCLOPENTA(C)CHROMEN-4(1H)-ONE
Description
8-CHLORO-7-((3-METHYL-2-BUTENYL)OXY)-2,3-DIHYDROCYCLOPENTA©CHROMEN-4(1H)-ONE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
8-chloro-7-(3-methylbut-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-10(2)6-7-20-16-9-15-13(8-14(16)18)11-4-3-5-12(11)17(19)21-15/h6,8-9H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUULRFIBROMINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-7-((3-METHYL-2-BUTENYL)OXY)-2,3-DIHYDROCYCLOPENTA©CHROMEN-4(1H)-ONE typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Chromene Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Chlorination: Introduction of the chlorine atom at the 8th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The 7th position can be functionalized with the (3-methyl-2-butenyl)oxy group through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the double bonds within the chromene structure.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized chromenes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-CHLORO-7-((3-METHYL-2-BUTENYL)OXY)-2,3-DIHYDROCYCLOPENTA©CHROMEN-4(1H)-ONE would depend on its specific biological target. Generally, chromenes can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxychromene: Known for its antioxidant properties.
8-Methoxychromene: Studied for its potential anti-inflammatory effects.
7-Chlorochromene: Investigated for its antimicrobial activities.
Uniqueness
8-CHLORO-7-((3-METHYL-2-BUTENYL)OXY)-2,3-DIHYDROCYCLOPENTA©CHROMEN-4(1H)-ONE is unique due to the specific functional groups attached to the chromene core, which may confer distinct biological activities and chemical reactivity compared to other chromenes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
